molecular formula C16H12F2O4 B7962299 Methyl 2-fluoro-4-[4-fluoro-3-(methoxycarbonyl)phenyl]benzoate

Methyl 2-fluoro-4-[4-fluoro-3-(methoxycarbonyl)phenyl]benzoate

Cat. No.: B7962299
M. Wt: 306.26 g/mol
InChI Key: JLSHGZJJYUKKHP-UHFFFAOYSA-N
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Description

Methyl 2-fluoro-4-[4-fluoro-3-(methoxycarbonyl)phenyl]benzoate is an organic compound with the molecular formula C₁₆H₁₂F₂O₄ It is a fluorinated ester derivative of benzoic acid, characterized by the presence of two fluorine atoms and a methoxycarbonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-fluoro-4-[4-fluoro-3-(methoxycarbonyl)phenyl]benzoate typically involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures high efficiency and yield. The reaction conditions are optimized to minimize by-products and maximize the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-fluoro-4-[4-fluoro-3-(methoxycarbonyl)phenyl]benzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 2-fluoro-4-[4-fluoro-3-(methoxycarbonyl)phenyl]benzoate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where fluorinated compounds have shown efficacy.

    Industry: It is used in the development of materials with specific properties, such as polymers and coatings

Mechanism of Action

The mechanism of action of Methyl 2-fluoro-4-[4-fluoro-3-(methoxycarbonyl)phenyl]benzoate involves its interaction with molecular targets such as enzymes and receptors. The fluorine atoms enhance the compound’s binding affinity and specificity, making it a valuable tool in drug design. The ester group can undergo hydrolysis to release the active form of the compound, which then interacts with its target .

Comparison with Similar Compounds

Similar Compounds

    Methyl 2-fluorobenzoate: Similar in structure but lacks the additional fluorine and methoxycarbonyl groups.

    Methyl 4-fluorobenzoate: Contains a single fluorine atom at a different position on the benzene ring.

    Methyl 3-fluoro-4-[4-(methoxycarbonyl)phenyl]benzoate: Similar structure but with different substitution patterns

Uniqueness

Methyl 2-fluoro-4-[4-fluoro-3-(methoxycarbonyl)phenyl]benzoate is unique due to the presence of two fluorine atoms and a methoxycarbonyl group, which confer distinct chemical properties and reactivity. These features make it a valuable compound in various research applications, particularly in the development of new pharmaceuticals and materials .

Properties

IUPAC Name

methyl 2-fluoro-4-(4-fluoro-3-methoxycarbonylphenyl)benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12F2O4/c1-21-15(19)11-5-3-10(8-14(11)18)9-4-6-13(17)12(7-9)16(20)22-2/h3-8H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLSHGZJJYUKKHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=C(C=C1)C2=CC(=C(C=C2)F)C(=O)OC)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12F2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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